molecular formula C10H16O2 B100912 (+)-cis-Chrysanthemic acid CAS No. 15259-78-6

(+)-cis-Chrysanthemic acid

Cat. No. B100912
Key on ui cas rn: 15259-78-6
M. Wt: 168.23 g/mol
InChI Key: XLOPRKKSAJMMEW-YUMQZZPRSA-N
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Patent
US04644080

Procedure details

In a 50 ml flask, there were charged ethyl chrysanthemate (composition: (+)-cis, 2.5%; (-)-cis, 16.8%; (+)-trans, 12.3%; (-)-trans, 68.4%) (2.0 g) and dioxane (18.0 g) under nitrogen. Boron tribromide (0.26 g) was added thereto at 15° C. with stirring and stirred for 4 hours. Then a small amount of the reaction mixture was hydrolyzed to obtain chrysanthemic acid. The composition of the optical isomers in the product was determined by the same method as described in EXAMPLE 1. The result was as follows: (+)-cis, 2.4%; (-)-cis, 2.6%; (+)-trans, 46.2%; (-)-trans, 48.8%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC[O:3][C:4]([CH:6]1[C:8]([CH3:10])([CH3:9])[CH:7]1[CH:11]=[C:12]([CH3:14])[CH3:13])=[O:5].B(Br)(Br)Br>O1CCOCC1>[CH3:13][C:12]([CH3:14])=[CH:11][CH:7]1[C:8]([CH3:9])([CH3:10])[CH:6]1[C:4]([OH:5])=[O:3]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CCOC(=O)C1C(C1(C)C)C=C(C)C
Name
Quantity
18 g
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.26 g
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
at 15° C. with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 4 hours
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
CC(=CC1C(C1(C)C)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04644080

Procedure details

In a 50 ml flask, there were charged ethyl chrysanthemate (composition: (+)-cis, 2.5%; (-)-cis, 16.8%; (+)-trans, 12.3%; (-)-trans, 68.4%) (2.0 g) and dioxane (18.0 g) under nitrogen. Boron tribromide (0.26 g) was added thereto at 15° C. with stirring and stirred for 4 hours. Then a small amount of the reaction mixture was hydrolyzed to obtain chrysanthemic acid. The composition of the optical isomers in the product was determined by the same method as described in EXAMPLE 1. The result was as follows: (+)-cis, 2.4%; (-)-cis, 2.6%; (+)-trans, 46.2%; (-)-trans, 48.8%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC[O:3][C:4]([CH:6]1[C:8]([CH3:10])([CH3:9])[CH:7]1[CH:11]=[C:12]([CH3:14])[CH3:13])=[O:5].B(Br)(Br)Br>O1CCOCC1>[CH3:13][C:12]([CH3:14])=[CH:11][CH:7]1[C:8]([CH3:9])([CH3:10])[CH:6]1[C:4]([OH:5])=[O:3]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CCOC(=O)C1C(C1(C)C)C=C(C)C
Name
Quantity
18 g
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.26 g
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
at 15° C. with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 4 hours
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
CC(=CC1C(C1(C)C)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04644080

Procedure details

In a 50 ml flask, there were charged ethyl chrysanthemate (composition: (+)-cis, 2.5%; (-)-cis, 16.8%; (+)-trans, 12.3%; (-)-trans, 68.4%) (2.0 g) and dioxane (18.0 g) under nitrogen. Boron tribromide (0.26 g) was added thereto at 15° C. with stirring and stirred for 4 hours. Then a small amount of the reaction mixture was hydrolyzed to obtain chrysanthemic acid. The composition of the optical isomers in the product was determined by the same method as described in EXAMPLE 1. The result was as follows: (+)-cis, 2.4%; (-)-cis, 2.6%; (+)-trans, 46.2%; (-)-trans, 48.8%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC[O:3][C:4]([CH:6]1[C:8]([CH3:10])([CH3:9])[CH:7]1[CH:11]=[C:12]([CH3:14])[CH3:13])=[O:5].B(Br)(Br)Br>O1CCOCC1>[CH3:13][C:12]([CH3:14])=[CH:11][CH:7]1[C:8]([CH3:9])([CH3:10])[CH:6]1[C:4]([OH:5])=[O:3]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CCOC(=O)C1C(C1(C)C)C=C(C)C
Name
Quantity
18 g
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.26 g
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
at 15° C. with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 4 hours
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
CC(=CC1C(C1(C)C)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04644080

Procedure details

In a 50 ml flask, there were charged ethyl chrysanthemate (composition: (+)-cis, 2.5%; (-)-cis, 16.8%; (+)-trans, 12.3%; (-)-trans, 68.4%) (2.0 g) and dioxane (18.0 g) under nitrogen. Boron tribromide (0.26 g) was added thereto at 15° C. with stirring and stirred for 4 hours. Then a small amount of the reaction mixture was hydrolyzed to obtain chrysanthemic acid. The composition of the optical isomers in the product was determined by the same method as described in EXAMPLE 1. The result was as follows: (+)-cis, 2.4%; (-)-cis, 2.6%; (+)-trans, 46.2%; (-)-trans, 48.8%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC[O:3][C:4]([CH:6]1[C:8]([CH3:10])([CH3:9])[CH:7]1[CH:11]=[C:12]([CH3:14])[CH3:13])=[O:5].B(Br)(Br)Br>O1CCOCC1>[CH3:13][C:12]([CH3:14])=[CH:11][CH:7]1[C:8]([CH3:9])([CH3:10])[CH:6]1[C:4]([OH:5])=[O:3]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CCOC(=O)C1C(C1(C)C)C=C(C)C
Name
Quantity
18 g
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.26 g
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
at 15° C. with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 4 hours
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
CC(=CC1C(C1(C)C)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04644080

Procedure details

In a 50 ml flask, there were charged ethyl chrysanthemate (composition: (+)-cis, 2.5%; (-)-cis, 16.8%; (+)-trans, 12.3%; (-)-trans, 68.4%) (2.0 g) and dioxane (18.0 g) under nitrogen. Boron tribromide (0.26 g) was added thereto at 15° C. with stirring and stirred for 4 hours. Then a small amount of the reaction mixture was hydrolyzed to obtain chrysanthemic acid. The composition of the optical isomers in the product was determined by the same method as described in EXAMPLE 1. The result was as follows: (+)-cis, 2.4%; (-)-cis, 2.6%; (+)-trans, 46.2%; (-)-trans, 48.8%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC[O:3][C:4]([CH:6]1[C:8]([CH3:10])([CH3:9])[CH:7]1[CH:11]=[C:12]([CH3:14])[CH3:13])=[O:5].B(Br)(Br)Br>O1CCOCC1>[CH3:13][C:12]([CH3:14])=[CH:11][CH:7]1[C:8]([CH3:9])([CH3:10])[CH:6]1[C:4]([OH:5])=[O:3]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CCOC(=O)C1C(C1(C)C)C=C(C)C
Name
Quantity
18 g
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.26 g
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
at 15° C. with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 4 hours
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
CC(=CC1C(C1(C)C)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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